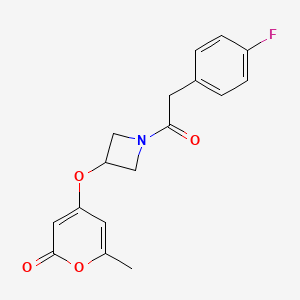

N-环戊基-1-(甲磺酰基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

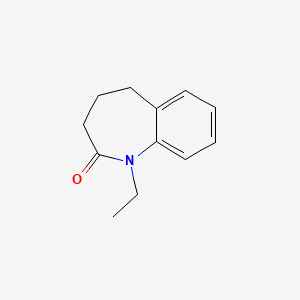

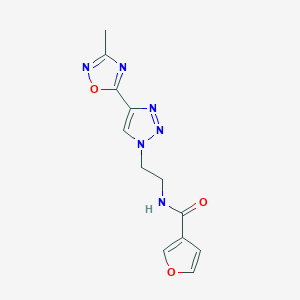

Azetidines, such as “N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis, functionalization, and ring opening of azetidines have been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . A [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles . The unique four-membered ring scaffold of azetidines contains an embedded polar nitrogen atom . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This ring strain provides a highly attractive entry to bond functionalization by N–C bond cleavage . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

“N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide” has a molecular formula of C10H18N2O3S and a molecular weight of 246.33. More specific physical and chemical properties are not provided in the search results.科学研究应用

- Findings : Compound 16 demonstrated the highest activity (64.10%), making it a potential lead for developing novel anticancer agents .

- Results : These compounds exhibited antifungal activity, suggesting their potential use in crop protection .

- Significance : N-CYCLOPENTYL-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE derivatives could serve as building blocks for designing new drugs .

Antiproliferative Agents in Cancer Research

Antifungal Properties

Medicinal Chemistry and Drug Development

Neurological Disorders and Receptor Binding

未来方向

Azetidines have attracted major attention in organic synthesis . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are seen as a novel, unexplored scaffold in organic synthesis, and as a precursor for chemoselective, strain-driven N–C bond opening .

属性

IUPAC Name |

N-cyclopentyl-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16(14,15)12-6-8(7-12)10(13)11-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYHPXLVEGQNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1-(methylsulfonyl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2640037.png)

![3-(((3-(4-Chlorobenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2640039.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B2640040.png)

![(S)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-5-YL)ethanol](/img/structure/B2640041.png)

![5-ethoxy-2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2640043.png)